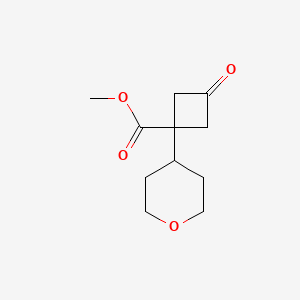
methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate (MOC) is a cyclic carboxylic acid ester that is used in a variety of scientific and industrial applications. MOC is an important compound in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. MOC is also used as a catalyst in organic synthesis, as well as a reagent for the preparation of a variety of other compounds.
作用机制
The mechanism of action of methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is not fully understood. However, it is believed that methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate acts as an electrophilic reagent, which is capable of forming covalent bonds with electron-rich molecules. This allows methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate to react with a variety of compounds, including proteins, nucleic acids, and other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate are not fully understood. However, it is believed that methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate can act as a pro-drug, which is capable of increasing the bioavailability of drugs and other compounds. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
实验室实验的优点和局限性
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized quickly and easily. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is relatively stable, and can be stored for long periods of time without significant degradation. However, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is not very soluble in water, and therefore may not be suitable for use in aqueous solutions.
未来方向
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has a wide range of potential applications in the future. It could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate could be used in the synthesis of peptides and proteins, the synthesis of polymers, and the synthesis of organic compounds. Furthermore, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate could be used in the synthesis of a variety of other compounds, including antibiotics, antifungals, and antiviral agents. Finally, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate could be used to increase the bioavailability of drugs and other compounds.
合成方法
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is synthesized using a number of different methods. The most common method is the reaction of cyclobutanol with methyl chloroformate. This reaction produces a cyclic carboxylic acid ester, which is then reacted with a base, such as sodium hydroxide, to produce methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate. Other methods of synthesis include the reaction of cyclobutanol with ethyl chloroformate, or the reaction of cyclobutanol with ethyl bromoacetate.
科学研究应用
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is an important compound in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has also been used in a variety of scientific research applications, including the synthesis of peptides and proteins, the synthesis of polymers, and the synthesis of organic compounds. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has been used in the synthesis of a variety of other compounds, including antibiotics, antifungals, and antiviral agents.
属性
IUPAC Name |
methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-10(13)11(6-9(12)7-11)8-2-4-15-5-3-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJAMEHJHKHQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

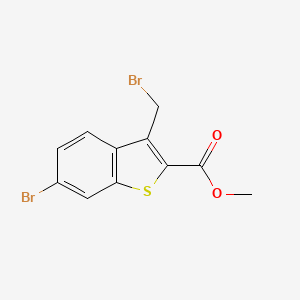
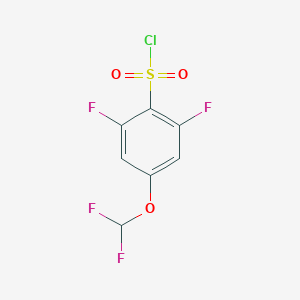
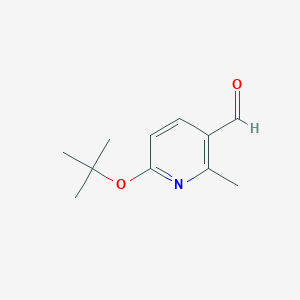
![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)




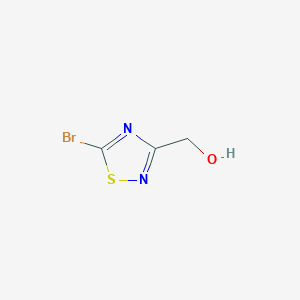
![methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B6601983.png)

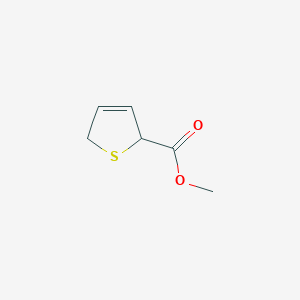
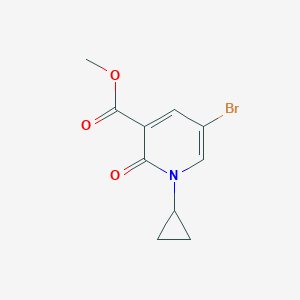
![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)